4-phenoxy-2(1H)-Pyridinone
Description
Properties
IUPAC Name |
4-phenoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABDPNQEHMTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2(1H)-Pyridinone can be achieved through several methods. One efficient approach involves the use of aryne chemistry. The starting materials, such as pyridin-2(1H)-one, are reacted with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is environmentally benign and provides high yields with a broad substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of aryne chemistry can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2(1H)-Pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted pyridinone derivatives .
Scientific Research Applications
4-Phenoxy-2(1H)-Pyridinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Phenoxy-2(1H)-Pyridinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinone Derivatives
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of 4-phenoxy-2(1H)-pyridinone with analogous compounds:
Key Observations:
- Bioactivity: Amino or hydroxy groups at positions 3 or 6 correlate with antimicrobial or enzyme inhibitory activity (e.g., 6-amino-4-phenyl derivative ).
- Synthetic Utility: Chloro derivatives (e.g., 4-chloro-2(1H)-pyridinone) serve as intermediates for cross-coupling reactions .
Antibacterial Activity
4(1H)-Pyridinone derivatives with methyl or ethyl substituents (e.g., compound 13, 14, 16 in ) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups (e.g., methyl) enhances membrane penetration, while bulky substituents (e.g., phenyl) may reduce efficacy .
Enzyme Inhibition
6-Substituted pyridinones, such as 6-phenylthio-1-phenyl-2-methyl-3-hydroxy-4(1H)-pyridinone, show potent inhibition of 5-lipoxygenase (IC₅₀ = 2.52 μM), a target in inflammatory diseases. Removal of the 6-substituent abolishes activity, highlighting the importance of steric and electronic modulation .
Metal Chelation
3-Hydroxy-4-pyridinone derivatives (e.g., 3-hydroxy-1-methyl-2(1H)-pyridinone) are effective sequestering agents for actinides like plutonium(IV) and uranium(VI), with stability constants (log β) exceeding 20 .
Q & A
Q. Table 1. Optimization of Base Catalysts in Pyridinone Cyclization
| Base | Temperature (°C) | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|
| KOH | 80 | 72 | High regioselectivity | |
| NaOEt | 60 | 65 | Faster reaction kinetics | |
| DBU | 100 | 85 | Tolerates bulky substituents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
